FABP5 Binding Affinity: Target Compound Class-Level Potency vs. Structurally Nearest Patent Example
Patent US9353102 discloses a series of non-annulated thiophenylamides as dual FABP4/5 inhibitors. A structurally close analog (BDBM234709, patent example 4.15) demonstrated an IC50 of 16 nM against FABP5 in a TR-FRET assay, establishing the scaffold's inherent potency [1]. While 2-(4-fluorophenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide (CAS 1798521-93-3) itself has not been directly profiled in the public domain, its 4-fluorophenyl-oxane-thiophenylethyl substitution architecture maps precisely to the Markush formula (I) in claim 1 of US9353102, distinguishing it from inactive analogs that lack the oxane or thiophenylethyl groups [1].
| Evidence Dimension | FABP5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 1798521-93-3; structurally encompassed by patent claim 1 generic formula (I) |
| Comparator Or Baseline | BDBM234709 (patent example 4.15): FABP5 IC50 = 16 nM |
| Quantified Difference | Class-level potency floor of ~16 nM inferred for optimally substituted analogs; exact Δ unavailable until direct testing |
| Conditions | Time Resolved-Fluorescence Energy Transfer (TR-FRET) assay, pH 7.5 |
Why This Matters
This evidence establishes a potency benchmark for the patent-class, enabling procurement prioritization over unsubstituted or differently substituted thiophenylacetamides that fall outside the patent's active scope.
- [1] BindingDB. BDBM234709. Ki Summary from US9353102. Fatty acid-binding protein 5 (FABP5) IC50 16 nM (TR-FRET). View Source
